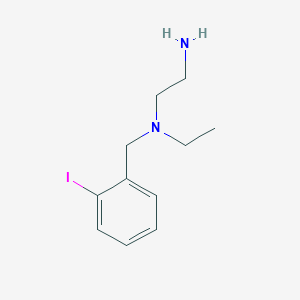

N1-ethyl-N1-(2-iodobenzyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC13469830

Molecular Formula: C11H17IN2

Molecular Weight: 304.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17IN2 |

|---|---|

| Molecular Weight | 304.17 g/mol |

| IUPAC Name | N'-ethyl-N'-[(2-iodophenyl)methyl]ethane-1,2-diamine |

| Standard InChI | InChI=1S/C11H17IN2/c1-2-14(8-7-13)9-10-5-3-4-6-11(10)12/h3-6H,2,7-9,13H2,1H3 |

| Standard InChI Key | WRHJYADYQYPMEH-UHFFFAOYSA-N |

| SMILES | CCN(CCN)CC1=CC=CC=C1I |

| Canonical SMILES | CCN(CCN)CC1=CC=CC=C1I |

Introduction

N1-ethyl-N1-(2-iodobenzyl)ethane-1,2-diamine is a chemical compound that belongs to the class of organic amines. It is characterized by its complex structure, which includes an ethyl group and a 2-iodobenzyl group attached to an ethane-1,2-diamine backbone. Despite its specific structure, detailed information about this compound is limited in the available literature. This article aims to provide an overview of what can be inferred about its properties and potential applications based on similar compounds and general chemical principles.

Potential Applications

While specific applications of N1-ethyl-N1-(2-iodobenzyl)ethane-1,2-diamine are not documented, compounds with similar structures are often used in:

-

Pharmaceutical Synthesis: Iodinated compounds can be used as intermediates in the synthesis of pharmaceuticals due to their reactivity.

-

Organic Synthesis: The presence of iodine allows for further functionalization through cross-coupling reactions.

-

Imaging Agents: Iodine's high atomic number makes it useful in medical imaging applications.

Research Findings

Research on similar compounds often focuses on their synthesis and potential applications:

-

Synthesis Methods: Typically involve nucleophilic substitution or coupling reactions to introduce the iodobenzyl group.

-

Chemical Reactivity: The iodine atom can participate in various organic reactions, such as Suzuki-Miyaura coupling.

Data Table for Similar Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume